Dipentyl sulfoxide
Overview
Description
Dipentyl sulfoxide is an organic compound that has been widely used in scientific research due to its unique properties . It is a colorless liquid that is soluble in water and organic solvents. The molecule consists of two phenyl groups attached to a sulfur atom .
Synthesis Analysis
Dimethyl sulfoxide (DMSO) has been widely used as a synthon in organic chemistry, resulting in great progress in this research field . This type of reaction is mainly performed by transferring one or more units of dimethyl sulfoxide, such as oxygen (–O–,\u2009=O), methyl (–CH 3 ), methylene (–CH 2 –), methylidene (=CH 2 ), methine (=CH–), donor of formylation (–CHO), sulfur (–S–), methylthio (–SMe), methyl sulfoxide (–SOMe), donor of methyl thiomethylation (–CH 2 SMe), or donor of methyl sulfoxide methylation (–CH 2 SOMe), to the target molecules .
Molecular Structure Analysis
The molecular formula of Dipentyl sulfoxide is C12H10OS . The average mass is 202.272 Da and the monoisotopic mass is 202.045242 Da . The structure of the molecule can be viewed using Java or Javascript .
Chemical Reactions Analysis
Dimethyl sulfoxide is a valuable synthon for constructing heterocyclic compounds by acting as a carbon source, sulfur source and oxygen source as well as a key oxidant for various transformations . It has been used as a solvent for proteins and peptides due to its ability to solubilize hydrophobic compounds .
Physical And Chemical Properties Analysis
Dipentyl sulfoxide has a molecular formula of CHOS, an average mass of 202.272 Da, and a monoisotopic mass of 202.045242 Da .
Safety And Hazards
Dipentyl phthalate, a compound similar to Dipentyl sulfoxide, is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may damage fertility and the unborn child . It is recommended to obtain special instructions before use and not to handle until all safety precautions have been read and understood .
Future Directions
There are several future directions for the study of Dipentyl sulfoxide. One potential direction is the development of Dipentyl sulfoxide-based therapies for inflammatory and oxidative stress-related diseases. Another direction is the use of Dipentyl sulfoxide in the synthesis of metal nanoparticles for applications in catalysis and electronics .
properties
IUPAC Name |
1-pentylsulfinylpentane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22OS/c1-3-5-7-9-12(11)10-8-6-4-2/h3-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAAFGFCPKSXKEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCS(=O)CCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90173616 | |
Record name | Pentyl sulfoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90173616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dipentyl sulfoxide | |
CAS RN |
1986-90-9 | |
Record name | 1,1′-Sulfinylbis[pentane] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1986-90-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pentyl sulfoxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001986909 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentyl sulfoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90173616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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